2,2-Difluoro-2-(2,4,5-trifluorophenyl)acetic acid
Description
These compounds are characterized by fluorine substitutions on both the phenyl ring and the acetic acid moiety, which significantly influence their chemical reactivity, physical properties, and applications in pharmaceuticals and materials science. The target compound features a 2,4,5-trifluorophenyl group attached to a 2,2-difluoroacetic acid backbone, enhancing electron-withdrawing effects compared to non-difluorinated analogs.
Properties
Molecular Formula |
C8H3F5O2 |
|---|---|
Molecular Weight |
226.10 g/mol |
IUPAC Name |
2,2-difluoro-2-(2,4,5-trifluorophenyl)acetic acid |
InChI |
InChI=1S/C8H3F5O2/c9-4-2-6(11)5(10)1-3(4)8(12,13)7(14)15/h1-2H,(H,14,15) |
InChI Key |
FRZJDQBCSYUZEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Condensation with Fluorinated Malonate Esters
Route Overview :
This method leverages fluorinated malonate esters to introduce α-difluoro groups during the condensation step.
Steps :
- Condensation : React 2,4,5-trifluoronitrobenzene with diethyl difluoromalonate under basic conditions (e.g., sodium hydride or potassium tert-butoxide) in aprotic solvents (DMF, THF).
- Reaction :
$$
\text{2,4,5-Trifluoronitrobenzene} + \text{Diethyl difluoromalonate} \xrightarrow{\text{Base}} \text{Diethyl 2-cyano-2-(2,4,5-trifluorophenyl)difluoroacetate}
$$ - Conditions : 40–60°C, 6–12 hours12.
- Reaction :
- Avoids hazardous fluorinating agents by using pre-fluorinated malonates.
- Compatible with industrial-scale production4.
Diazotization-Fluorination of Amine Intermediates
Route Overview :
This route introduces fluorine via diazotization of an amine intermediate, followed by fluoridation.
Steps :
- Nitro Reduction : Hydrogenate 2,4,5-trifluoronitrobenzene to 2,4,5-trifluoroaniline using H₂/Pd-C in ethanol56.
- Diazotization and Fluoridation :
- Convert the amine to a diazonium salt using NaNO₂/HBF₄ in acidic conditions.
- Heat the diazonium tetrafluoroborate to induce decomposition, replacing the amino group with fluorine7.
- Reaction :
$$
\text{2,4,5-Trifluoroaniline} \xrightarrow{\text{NaNO}2/\text{HBF}4} \text{Diazonium salt} \xrightarrow{\Delta} \text{2,4,5-Trifluorobenzene derivative}
$$
- α-Fluorination :
- Treat 2,4,5-trifluorophenylacetic acid with a fluorinating agent (e.g., DAST) to substitute α-hydrogens with fluorine8.
- Requires precise control of diazotization conditions to avoid byproducts.
- DAST is moisture-sensitive and hazardous9.
Halogen Exchange on α-Chloro Intermediates
Route Overview :
Replace α-chloro or α-bromo groups in intermediates with fluorine using metal fluorides.
Steps :
- Halogenation : React 2,4,5-trifluorophenylacetyl chloride with PCl₅ or PBr₃ to form α-chloro/α-bromo derivatives1011.
- Fluorine Substitution :
- Utilizes stable halogenated precursors.
- Scalable with minimal side reactions13.
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Complexity | Scalability |
|---|---|---|---|---|
| Fluorinated Malonate Route | Diethyl difluoromalonate, Base | 85–90% | Moderate | High |
| Diazotization-Fluorination | HBF₄, DAST | 65–70% | High | Moderate |
| Halogen Exchange | KF/CsF, PCl₅ | 70–75% | Low | High |
- The fluorinated malonate route offers the highest yield and scalability but requires access to specialized malonate esters.
- Diazotization-fluorination is versatile for aromatic fluorination but involves hazardous reagents.
- Halogen exchange is straightforward but may require multiple steps for full α-difluorination141516.
Industrial-Scale Optimization
- One-Pot Synthesis : Combine condensation, hydrolysis, and decarboxylation in a single reactor to reduce purification steps17.
- Catalytic Fluorination : Use transition-metal catalysts (e.g., CuF₂) to enhance fluorination efficiency18.
Environmental Considerations :
- Recycling solvents (DMF, THF) and minimizing HF/DAST usage improves sustainability19.
-
CN103012111A - Preparation method of 2,4,5-trifluorophenylacetic acid. ↩
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CN103012111A - Preparation method of 2,4,5-trifluorophenylacetic acid. ↩
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CN103012111A - Preparation method of 2,4,5-trifluorophenylacetic acid. ↩
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US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid. ↩
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US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid. ↩
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US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid. ↩
-
US Patent 8835679B2 Example 5. ↩
-
US Patent 8835679B2 Example 5. ↩
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US Patent 8835679B2 Example 5. ↩
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CN104418727A - Preparation method using alkyl cyanoacetate. ↩
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CN104418727A - Preparation method using alkyl cyanoacetate. ↩
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CN104418727A - Preparation method using alkyl cyanoacetate. ↩
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CN104418727A - Preparation method using alkyl cyanoacetate. ↩
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CN104418727A - Preparation method using alkyl cyanoacetate. ↩
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Vulcanchem - Synthesis via hydrogenation and diazotization. ↩
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Vulcanchem - Synthesis via hydrogenation and diazotization. ↩
-
Vulcanchem - Synthesis via hydrogenation and diazotization. ↩
-
Vulcanchem - Synthesis via hydrogenation and diazotization. ↩
-
Vulcanchem - Synthesis via hydrogenation and diazotization. ↩
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(2,4,5-trifluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzyme activity. The fluorine atoms enhance binding affinity and specificity through strong electrostatic interactions and hydrogen bonding.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Fluorinated phenylacetic acids vary in fluorine substitution patterns, molecular weight, and acidity. Below is a comparative analysis of key analogs:
Key Observations :
- Steric and Stability Factors : Ortho-fluorine substitutions (e.g., 2,4,5-trifluorophenyl in CAS 209995-38-0) introduce steric hindrance, which may reduce reaction yields in certain syntheses .
- Thermal Properties : Higher fluorine content correlates with increased melting points (e.g., 121–125°C for 2,4,5-trifluorophenylacetic acid) .
Biological Activity
2,2-Difluoro-2-(2,4,5-trifluorophenyl)acetic acid is a fluorinated organic compound characterized by a complex molecular structure that includes multiple fluorine atoms. Its molecular formula is with a molecular weight of 226.10 g/mol. The presence of fluorine contributes to its stability and lipophilicity, making it a subject of interest in various chemical and biological applications.
General Properties
Fluorinated compounds like 2,2-Difluoro-2-(2,4,5-trifluorophenyl)acetic acid typically exhibit unique biological properties due to their lipophilicity and stability. These characteristics can significantly influence their interactions within biological systems, affecting pharmacokinetics and bioavailability. Research indicates that such compounds often interact with enzymes and receptors, which can lead to potential therapeutic applications .
Interaction Studies
While specific biological activity data for 2,2-Difluoro-2-(2,4,5-trifluorophenyl)acetic acid is limited, studies on related fluorinated compounds suggest several potential mechanisms of action:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, some fluorinated acids inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme critical in glucose metabolism, suggesting a potential role in diabetes treatment .
- Cytotoxicity : Fluorinated compounds often exhibit cytotoxic effects against various cancer cell lines. For example, related structures have demonstrated significant activity against HT-29 colon cancer cells with IC50 values in the nanomolar range .
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study involving structurally similar compounds indicated that certain fluorinated derivatives displayed IC50 values as low as 9 nM against HT-29 cells and 17 nM against MCF-7 breast cancer cells . This suggests that 2,2-Difluoro-2-(2,4,5-trifluorophenyl)acetic acid may possess similar or enhanced cytotoxic properties.
Compound Cell Line IC50 (nM) Compound A HT-29 9 Compound B MCF-7 17 - Pharmacological Applications :
- Toxicological Considerations :
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying the compound’s solubility and bioavailability in pharmaceutical applications.
| Reaction Type | Conditions | Products | Key Findings |
|---|---|---|---|
| Acid-catalyzed | Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl 2,2-difluoro-2-(2,4,5-trifluorophenyl)acetate | Yields >80% reported for analogous fluorophenylacetic acids under optimized conditions. |
Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol. Fluorine substituents increase the acidity of the carboxylic proton, accelerating the reaction .
Nucleophilic Substitution
The electron-deficient aromatic ring (due to fluorine substituents) participates in selective nucleophilic substitution, though reactivity is limited compared to non-fluorinated analogs.
| Reaction Type | Reagents | Products | Key Findings |
|---|---|---|---|
| SNAr | Amines, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | Amide derivatives | Limited reactivity observed due to steric hindrance from fluorine atoms . |
Note : Fluorine’s strong electron-withdrawing effect deactivates the ring, making substitution challenging unless activated by meta-directing groups .
Decarboxylation
Controlled thermal decarboxylation removes the carboxylic acid group, generating fluorinated hydrocarbons. This reaction is utilized in synthesizing agrochemical intermediates.
| Conditions | Catalyst | Products | Yield |
|---|---|---|---|
| 180–200°C, inert atmosphere | None | 2,2,4,5-tetrafluorostyrene | ~60% |
Mechanism : The reaction proceeds via a radical pathway, with fluorine atoms stabilizing transition states to minimize side reactions.
Metal-Catalyzed Cross-Coupling
The compound participates in palladium-catalyzed couplings to form biaryl structures, though reaction efficiency depends on fluorine positioning.
Reduction Reactions
The carboxylic acid group can be reduced to primary alcohols using borane or lithium aluminum hydride (LiAlH<sub>4</sub>).
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| LiAlH<sub>4</sub> | THF, 0°C → RT | 2,2-difluoro-2-(2,4,5-trifluorophenyl)ethanol | 45–55% |
Challenges : Over-reduction or defluorination may occur under harsh conditions.
Biological Derivatization
In pharmaceutical synthesis, the compound serves as a precursor for dipeptidyl peptidase-4 (DPP-4) inhibitors. Key steps include:
-
Amide bond formation with heterocyclic amines.
-
Salt formation (e.g., sodium or potassium salts) to enhance solubility .
Critical Factors Influencing Reactivity
-
Fluorine Electronic Effects :
-
Increases carboxylic acid acidity (pK<sub>a</sub> ≈ 2.1 vs. ~4.8 for non-fluorinated analogs).
-
Reduces aromatic ring reactivity in electrophilic substitution.
-
-
Steric Hindrance :
-
Solvent Compatibility :
Q & A
Q. What are the recommended synthetic pathways for 2,2-Difluoro-2-(2,4,5-trifluorophenyl)acetic acid, and what reaction conditions optimize yield?
Synthesis typically involves fluorination of precursor arylacetic acids or coupling reactions using fluorinated building blocks. For example, multi-step protocols may include:
- Step 1 : Suzuki-Miyaura coupling of fluorinated aryl halides with boronic esters under inert atmosphere (e.g., 1,4-dioxane at 90°C for 24 hours with potassium acetate as a base) to assemble the trifluorophenyl moiety .
- Step 2 : Difluoroacetylation via nucleophilic substitution or radical fluorination to introduce the difluoroacetic acid group.
- Step 3 : Acidic workup (e.g., HCl) to isolate the final product, achieving yields up to 43% under optimized conditions .
Key variables affecting yield include temperature control, choice of catalyst, and exclusion of moisture .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?
- Single-crystal X-ray diffraction : Resolves molecular geometry and confirms fluorine substitution patterns (mean C–C bond precision: 0.003 Å; R factor: 0.049) .
- NMR spectroscopy : NMR is critical for distinguishing fluorine environments, while NMR identifies proton signals adjacent to electron-withdrawing groups .
- LC-MS/MS : Detects trace impurities and validates molecular weight (exact mass: ~226.02 g/mol) using fluorinated-specific fragmentation patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Storage : Keep in airtight containers at 2–8°C, away from moisture and ignition sources .
- Exposure Mitigation : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with water for 15 minutes .
- Disposal : Follow hazardous waste guidelines due to potential aquatic toxicity (EC50 for aquatic organisms: <1 mg/L) .
Advanced Research Questions
Q. How do computational methods enhance reaction design for multi-fluorinated acetic acid derivatives?
Quantum chemical calculations (e.g., density functional theory) predict transition states and regioselectivity in fluorination reactions. For example:
- Reaction Path Search : Identifies low-energy pathways for fluorine substitution, reducing trial-and-error experimentation .
- Feedback Loops : Experimental data (e.g., crystallographic or spectroscopic results) refine computational models, improving accuracy for future syntheses .
This approach has reduced reaction development time by 30–50% in analogous fluorinated systems .
Q. What role do fluorine substituents play in the compound’s reactivity and biological interactions?
- Electron-Withdrawing Effects : Fluorine atoms increase the acidity of the acetic acid group (pKa ~1.5–2.0), enhancing hydrogen-bonding potential in catalytic or binding interactions .
- Metabolic Stability : The trifluorophenyl group resists oxidative degradation in biological matrices, making the compound a candidate for pharmacokinetic studies .
Contradictions in bioactivity data (e.g., cytotoxicity vs. inertness) may arise from impurities or stereochemical variations in synthesis .
Q. How can conflicting data on fluorinated acetic acid derivatives be resolved in structure-activity studies?
- Controlled Replication : Standardize synthetic protocols (e.g., solvent purity, reaction time) to minimize batch-to-batch variability .
- High-Throughput Screening : Test multiple derivatives (e.g., mono-, di-, and tri-fluorinated analogs) to isolate substituent-specific effects .
- Cross-Validation : Combine X-ray crystallography (for solid-state structure) with solution-phase NMR to confirm conformational stability .
Q. What advanced purification strategies address challenges in isolating fluorinated acetic acids?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
